REACTION_CXSMILES
|
O.C([O-])(=O)C.[K+].[F:7][C:8]1[C:13](B(O)O)=[CH:12][CH:11]=[CH:10][N:9]=1.Cl[C:18]1[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[CH:19]=1>CC#N>[F:7][C:8]1[C:13]([C:18]2[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[CH:19]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
potassium acetate
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1B(O)O
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)N
|
Name
|
(di-tert-butylphenylphosphino)Pd(II)
|
Quantity
|
0.146 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
58.5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with nitrogen for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture was purged under nitrogen for several additional minutes
|
Type
|
CUSTOM
|
Details
|
the pressure bottle was sealed
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the layers
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic portion was dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with ethyl acetate/diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC=C1C1=CC(=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |